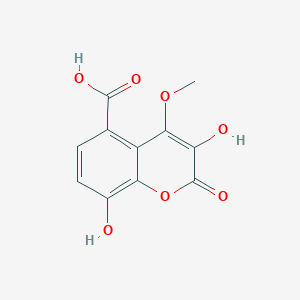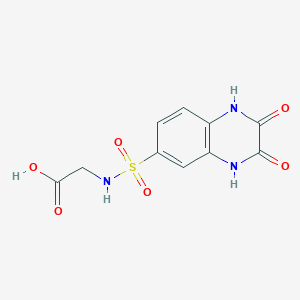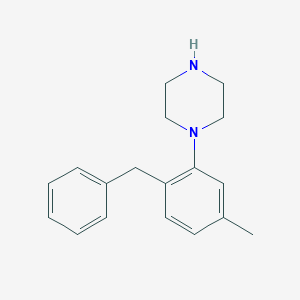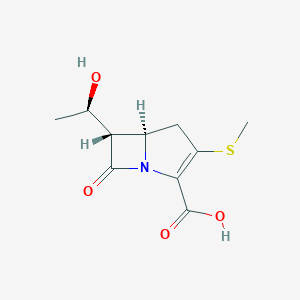
2-Methylthiocarbapenem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics are essential for treating bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a significant public health concern. Therefore, there is a need for new and effective antibiotics to combat bacterial infections. 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research.
Wirkmechanismus
2-Methylthiocarbapenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This inhibition leads to the disruption of bacterial cell wall synthesis, causing bacterial cell death.
Biochemical and Physiological Effects
2-Methylthiocarbapenem has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. Additionally, it has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylthiocarbapenem has several advantages for lab experiments. It has a broad spectrum of activity, making it useful for studying different types of bacteria. Additionally, it has low toxicity, making it safe for use in animal studies. However, 2-Methylthiocarbapenem has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, it has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Methylthiocarbapenem. One direction is to investigate its potential for treating antibiotic-resistant bacterial infections. Additionally, research could focus on optimizing the synthesis method to reduce production costs. Furthermore, research could investigate the potential of combining 2-Methylthiocarbapenem with other antibiotics to enhance its effectiveness.
Conclusion
In conclusion, 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research. It has a broad spectrum of activity, low toxicity, and inhibits bacterial cell wall synthesis. However, it has limitations, including high production costs and a short half-life. Future research could focus on optimizing the synthesis method, investigating its potential for treating antibiotic-resistant bacterial infections, and combining it with other antibiotics to enhance its effectiveness.
Synthesemethoden
2-Methylthiocarbapenem is a beta-lactam antibiotic that belongs to the carbapenem class. It is synthesized by reacting 2-mercaptobenzothiazole with imipenem. The reaction produces 2-Methylthiocarbapenem, which has a molecular weight of 317.4 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Methylthiocarbapenem has shown potential in scientific research. It has been used to study the mechanism of action of carbapenem antibiotics. Additionally, it has been used to investigate the role of bacterial cell wall synthesis in bacterial growth and division. Furthermore, 2-Methylthiocarbapenem has been used to study the resistance mechanisms of bacteria to carbapenem antibiotics.
Eigenschaften
CAS-Nummer |
118243-53-1 |
|---|---|
Produktname |
2-Methylthiocarbapenem |
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-4(12)7-5-3-6(16-2)8(10(14)15)11(5)9(7)13/h4-5,7,12H,3H2,1-2H3,(H,14,15)/t4-,5-,7-/m1/s1 |
InChI-Schlüssel |
SEQDLXJZYMZXPM-WYDQCIBASA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
Andere CAS-Nummern |
118243-53-1 |
Synonyme |
2-methylthiocarbapenem |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




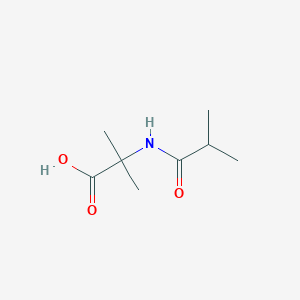
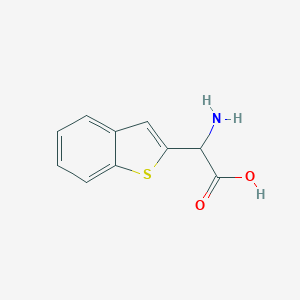


![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

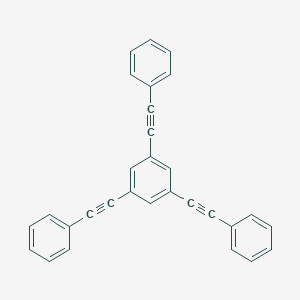
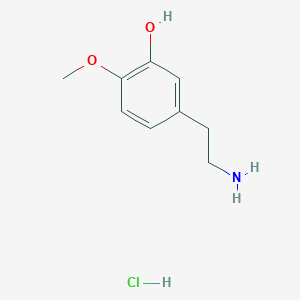
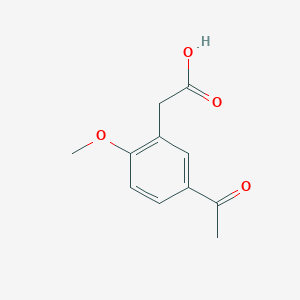
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
